Home > Products > Screening Compounds P40240 > Phosphodiesterase V Inhibitor II
Phosphodiesterase V Inhibitor II -

Phosphodiesterase V Inhibitor II

Catalog Number: EVT-5968781
CAS Number:
Molecular Formula: C24H25N3O3
Molecular Weight: 403.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Phosphodiesterase V Inhibitor II is a compound that belongs to a class of medications primarily used to treat erectile dysfunction and pulmonary arterial hypertension. These inhibitors function by blocking the enzyme phosphodiesterase type 5, which is responsible for the degradation of cyclic guanosine monophosphate. By inhibiting this enzyme, the levels of cyclic guanosine monophosphate increase, leading to enhanced vasodilation and improved blood flow.

Source and Classification

Phosphodiesterase V Inhibitor II is synthesized from various chemical precursors, often derived from natural sources or through synthetic organic chemistry. It falls under the broader category of phosphodiesterase inhibitors, which includes several other compounds such as sildenafil, tadalafil, and vardenafil. These inhibitors are classified based on their selectivity for phosphodiesterase enzymes, specifically targeting phosphodiesterase type 5.

Synthesis Analysis

Methods and Technical Details

The synthesis of Phosphodiesterase V Inhibitor II generally involves several key steps:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as building blocks.
  2. Reactions: Common reactions include methylation, thionation, and cyclization. For instance, methylation can be performed using methyl iodide in the presence of a base like potassium carbonate in dimethylformamide at room temperature .
  3. Purification: The crude product is purified using techniques such as column chromatography or recrystallization to isolate the desired phosphodiesterase inhibitor.

Recent advancements have led to the development of novel derivatives with improved potency and selectivity profiles compared to earlier compounds .

Molecular Structure Analysis

Structure and Data

Phosphodiesterase V Inhibitor II exhibits a complex molecular structure characterized by a specific arrangement of functional groups that facilitate its interaction with the phosphodiesterase type 5 enzyme. Key structural features include:

  • Core Structure: Typically based on a pyrazolopyrimidinone or similar scaffold.
  • Functional Groups: Substituents such as alkyl chains or aromatic rings that enhance binding affinity and selectivity.
  • Molecular Weight: The molecular weight varies depending on the specific derivative but generally falls within a range suitable for pharmacological activity.

Crystallographic studies have provided insights into the three-dimensional conformation of these inhibitors, revealing critical interactions within the active site of phosphodiesterase type 5 .

Chemical Reactions Analysis

Reactions and Technical Details

Phosphodiesterase V Inhibitor II undergoes various chemical reactions during its synthesis and metabolism:

  • Hydrolysis: The compound can be hydrolyzed under certain conditions, leading to inactive metabolites.
  • Oxidation: Some derivatives may undergo oxidation, affecting their pharmacological activity.
  • Binding Reactions: The primary reaction of interest is the competitive inhibition of phosphodiesterase type 5, where the inhibitor binds to the active site, preventing substrate access.

These reactions are essential for understanding both the pharmacokinetics and pharmacodynamics of the compound .

Mechanism of Action

Process and Data

The mechanism by which Phosphodiesterase V Inhibitor II operates involves several steps:

  1. Inhibition of Enzyme Activity: By binding to phosphodiesterase type 5, the inhibitor prevents the breakdown of cyclic guanosine monophosphate.
  2. Increased Cyclic Guanosine Monophosphate Levels: Elevated levels lead to prolonged relaxation of smooth muscle tissues in blood vessels.
  3. Physiological Effects: This results in enhanced blood flow to specific areas, notably in erectile tissue or pulmonary vasculature.

The efficacy of these inhibitors varies based on their binding affinity and selectivity for phosphodiesterase type 5 compared to other isoforms .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Phosphodiesterase V Inhibitor II possesses distinct physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited water solubility.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.

These properties influence its formulation for pharmaceutical applications .

Applications

Scientific Uses

Phosphodiesterase V Inhibitor II is primarily utilized in:

  • Erectile Dysfunction Treatment: Enhancing sexual performance by improving penile blood flow.
  • Pulmonary Arterial Hypertension Management: Reducing pulmonary vascular resistance and improving exercise capacity.
  • Research Applications: Studying the role of cyclic guanosine monophosphate in various physiological processes.

The ongoing research into new derivatives aims to expand its therapeutic applications beyond erectile dysfunction and pulmonary conditions .

Biochemical Foundations of Phosphodiesterase V (PDE5) Inhibition

Structural Characterization of PDE5 Isoforms

Catalytic Domain Architecture and cGMP-Binding Specificity

The catalytic domain of PDE5, located in the C-terminal region (residues 535–860 in murine PDE5A), features a highly conserved pocket that specifically hydrolyzes cGMP. This domain contains a divalent metal ion center coordinated by zinc (Zn²⁺) and magnesium (Mg²⁺), essential for nucleophilic attack on the cyclic phosphate bond [1] [3]. Structural studies reveal a deep hydrophobic groove that accommodates the guanine ring of cGMP, explaining its 100-fold selectivity for cGMP over cAMP [3] [7]. Key residues like Gln817 (human PDE5A numbering) form hydrogen bonds with cGMP, while Phe820 creates π-stacking interactions that stabilize substrate binding [2] [8].

Table 1: Murine PDE5 Isoform-Specific Structural Features

IsoformN-Terminal LengthUnique Structural MotifsOligomeric StateSubcellular Localization
PDE5A141 aa longer than A3Dimerization/tetramerization domainFlexible dimers/tetramersCytosolic/Nuclear
PDE5A210 aa longer than A3Mitochondrial targeting sequenceCompact dimers (D3)Mitochondrial
PDE5A3Shortest N-terminusMinimal regulatory elementsFlexible dimers (D2-D3)Cytosolic

Source: Adapted from structural characterization studies [1] [7]

Regulatory Domains: Allosteric cGMP Binding and Phosphorylation Sites

The N-terminal regulatory region of PDE5 contains two tandem GAF domains (GAF-A and GAF-B), with GAF-A serving as a high-affinity allosteric cGMP-binding pocket (KD ≈ 0.1–1 μM) [3] [4]. cGMP binding to GAF-A induces conformational changes that enhance catalytic domain activity by 5–10-fold. A critical phosphorylation site (Ser102 in humans, Ser92 in mice) lies within the N-terminal hinge region. Phosphorylation by PKG increases PDE5 activity by 2–3-fold and stabilizes the active conformation, creating a feedback loop for cGMP signaling attenuation [4] [8]. Murine isoform variations (A1/A2/A3) in this region dictate functional differences: A1’s extended N-terminus enables tetramerization, while A2’s unique 10-aa insert mediates mitochondrial import [1].

Enzymatic Mechanisms of cGMP Hydrolysis

Kinetic Analysis of PDE5 Substrate Specificity

PDE5 exhibits Michaelis-Menten kinetics with a Km for cGMP of 1–5 μM across species, significantly lower than its Km for cAMP (>3 mM) [2] [6]. Catalytic efficiency (kcat/Km) ranges from 0.5–2.0 × 10⁶ M⁻¹s⁻¹, reflecting evolutionary optimization for cGMP hydrolysis. The monomeric catalytic domain (residues 535–860) retains full enzymatic activity (Km ≈ 5.5 μM), confirming that dimerization is not required for catalysis [2] [6]. Inhibitor studies show competitive inhibition by sildenafil (Ki ≈ 0.5–5 nM), which occupies the cGMP-binding pocket through interactions with Zn²⁺, Gln817, and hydrophobic residues [3] [9].

Dimerization Dynamics and Functional Regulation

PDE5 functions as an obligate homodimer, with dimerization mediated by GAF-B and N-terminal segments. Small-angle X-ray scattering (SAXS) reveals that murine PDE5A1 adopts multiple oligomeric states: 60% dimers (Rg ≈ 4.8 nm) and 40% tetramers (Rg ≈ 6.2 nm), while PDE5A2/A3 form rigid dimers exclusively [1]. Tetramerization in PDE5A1 involves N-terminal cysteine residues (Cys-25/Cys-43), as redox agents disrupt tetramers into dimers. Dimer flexibility is ligand-dependent: cGMP binding induces a 15–20% compaction in Dmax (maximum particle dimension), while sildenafil stabilizes extended conformations [1]. Transmission electron microscopy confirms these states, showing tetrameric (∼300 kDa) and dimeric (∼150 kDa) particles [1].

Table 2: PDE5 Oligomeric States and Structural Parameters

Structural ParameterPDE5A1 DimersPDE5A1 TetramersPDE5A2/A3 Dimers
Radius of Gyration (Rg)4.8 nm6.2 nm4.2–4.5 nm
Dmax15.2 nm22.8 nm13.5–14.1 nm
Ligand-Induced Conformational FlexibilityHigh (D1-D3 states)Moderate (T1-T3 states)Low (D3 state)
Key Stabilizing ElementsGAF-B interfaceN-terminal cysteinesIsoform-specific N-terminal motifs

Source: SAXS and TEM analyses of murine PDE5 isoforms [1]

Comparative Analysis of PDE5 with Other PDE Families

Structural Homology and Divergence Across PDE Superfamily

PDE5 shares the catalytic core fold with all 11 PDE families: three α-helices surrounding a metal-binding pocket (HX3HX22-26E motif). Key catalytic residues (e.g., His617, His653, Asp754 in PDE5) are 100% conserved across PDEs [4] [8]. However, substrate specificity is determined by a "selectivity pocket": PDE5 contains Phe820 and Tyr602, which sterically exclude cAMP’s adenine ring. In contrast, dual-specificity PDE1 uses Val/Ile residues that accommodate both purines [4] [9].

Regulatory domains exhibit greater divergence:

  • GAF Domains: PDE5/6/11 contain tandem GAFs, but only PDE5’s GAF-A binds cGMP allosterically. PDE2’s GAF domains bind both cAMP/cGMP.
  • PDE6 Unique Elements: Retains a C-terminal prenylation site and inhibitory γ-subunit, absent in PDE5 [4] [9].
  • PDE11 Catalytic Site: Shares 65% identity with PDE5 but contains divergent residues (e.g., Ser-450 vs. Gln-817 in PDE5), explaining tadalafil’s cross-reactivity [9].

Table 3: PDE5 Structural and Functional Divergence from Select PDE Families

FeaturePDE5PDE6PDE11PDE2
Substrate SpecificitycGMP-specificcGMP-specificDual (cAMP/cGMP)Dual (cAMP/cGMP)
Regulatory DomainsGAF-A/B (cGMP-binding)GAF-A/B + γ-subunitGAF-A/BGAF-A/B (cAMP/cGMP-binding)
OligomerizationHomodimerHeterotetramerHomodimerHomodimer
Inhibitor Selectivity Challenge-High (sildenafil IC50 10 nM)Moderate (tadalafil IC50 40 nM)Low (IC50 >1 μM)

Source: Comparative analysis of PDE families [3] [4] [9]

Compound Names Mentioned in Article:

  • Sildenafil
  • Tadalafil
  • Vardenafil
  • Avanafil
  • Phosphodiesterase V Inhibitor II (tetrahydro-beta-carboline-hydantoin)

Properties

Product Name

Phosphodiesterase V Inhibitor II

IUPAC Name

13-butyl-10-(4-methoxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

Molecular Formula

C24H25N3O3

Molecular Weight

403.5 g/mol

InChI

InChI=1S/C24H25N3O3/c1-3-4-13-26-23(28)20-14-18-17-7-5-6-8-19(17)25-21(18)22(27(20)24(26)29)15-9-11-16(30-2)12-10-15/h5-12,20,22,25H,3-4,13-14H2,1-2H3

InChI Key

XWBJKKIHTRCECR-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C2CC3=C(C(N2C1=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C35

Canonical SMILES

CCCCN1C(=O)C2CC3=C(C(N2C1=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C35

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.